molecular formula C17H16N4O2S B243754 N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No. B243754
M. Wt: 340.4 g/mol
InChI Key: MQYZIWHDPYTLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide, also known as BB5, is a synthetic compound that has been widely studied for its potential therapeutic applications. BB5 belongs to the class of benzothiadiazole derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and viral infections. In cancer research, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to have antiviral activity against a range of viruses, including HIV, herpes simplex virus, and human cytomegalovirus.

Mechanism of Action

The mechanism of action of N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. In cancer cells, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. In viral infections, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to inhibit the replication of the virus by interfering with various stages of the viral life cycle.
Biochemical and Physiological Effects:
N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to induce apoptosis and cell cycle arrest, which may contribute to its anti-cancer activity. N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has also been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory activity. Additionally, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to inhibit the replication of viruses by interfering with various stages of the viral life cycle.

Advantages and Limitations for Lab Experiments

N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and well-characterized biological activity. However, there are also some limitations to using N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide in lab experiments, such as its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, the mechanism of action of N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide. One area of interest is the development of N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide analogs with improved potency and selectivity for specific cellular targets. Another area of interest is the investigation of N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide's potential as a therapeutic agent for viral infections, particularly in the context of emerging viral diseases such as COVID-19. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide and its potential interactions with other cellular pathways.

Synthesis Methods

N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with butyric anhydride to form N-(4-aminophenyl)butanamide. This intermediate is then reacted with thionyl chloride and 2-aminobenzothiazole to form the final product, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide. The purity and yield of the compound can be improved through various purification techniques, such as recrystallization and column chromatography.

properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

InChI

InChI=1S/C17H16N4O2S/c1-2-3-16(22)18-12-5-7-13(8-6-12)19-17(23)11-4-9-14-15(10-11)21-24-20-14/h4-10H,2-3H2,1H3,(H,18,22)(H,19,23)

InChI Key

MQYZIWHDPYTLCV-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2

Origin of Product

United States

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